molecular formula C12H15NO2 B044582 Methyl 1-benzylazetidine-2-carboxylate CAS No. 117396-78-8

Methyl 1-benzylazetidine-2-carboxylate

Cat. No. B044582
Key on ui cas rn: 117396-78-8
M. Wt: 205.25 g/mol
InChI Key: CTFFWKWHYDAMKP-UHFFFAOYSA-N
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Patent
US06506907B1

Procedure details

To 68.3 g of methyl N-benzylazetidine-2-carboxylate (see Example 4 above; purity 89.8 area % ), acetonitrile (127 mL), K2CO3(s) (23.3 g) and benzyl alcohol (75.6 g) were added. The stirred reaction slurry was heated to between 75 and 80° C., and a modest vacuum (p>700 mbar) was applied. Methanol and acetonitrile were distilled off and, as the reaction slurry became highly concentrated, more acetonitrile was added and the distillation was continued. This procedure was repeated until a conversion of 97% was attained. The concentrated reaction mixture was cooled to 20° C. and diluted with acetonitrile (70 mL). The solid salts were filtered off and the filter cake was washed with acetonitrile (3×50 mL). The solvent was evaporated off at 40° C. To the remaining high-boiling liquid, heptane (1.5 L) and 5% (w/w) NaCl(aq.) (700 mL) were added, giving a mixture of three phases. 2 M H2SO4 (5 mL) was added to give a pH of about 8. After two more extractions of the organic phase with 5% (w/w) NaCl (aq), and water at pH 8, almost all of the third phase (benzyl alcohol) was successfully dissolved. Water (550 mL) was added to the organic phase and the pH was adjusted to 2.6 with 2M H2SO4 (38 mL). After separation, the organic phase was extracted with two more portions of acidified water (150 mL H2O at pH 2.2, followed by 50 mL H2O at pH 2.6). The organic phase was discarded. To the combined aqueous phases (pH 2.5), heptane (1.25 L) was added and pH was adjusted to 4.5 with K2CO3(s). The organic phase was separated off and washed with 10% (w/w) NaCl (aq.) and water. The obtained organic phase was evaporated at 40° C., until a bright yellow to brownish liquid remained (65.1 g, according to titration 94.0% (w/w) product, 4.3% (w/w) benzyl alcohol, purity(GC) 99.5 area % ). A second crop of product was isolated as above by extracting the remaining water phase (pH 4.5) with three more portions of heptane (0.25/0.1/0.1 L heptane at pH 5.8/5.2/4.9). Yield 7.8 g of a slightly more coloured product (assay 90% (w/w) according to titr., purity(GC) 97.9 area %), resulting in a total yield of 87% (68.2 g, 0.242 mol).
Quantity
68.3 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:11][CH2:10][CH:9]1[C:12]([O:14][CH3:15])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].C(O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.OS(O)(=O)=O>C(#N)C>[CH2:1]([N:8]1[CH2:11][CH2:10][CH:9]1[C:12]([O:14][CH2:15][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
68.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC1)C(=O)OC
Name
Quantity
23.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
127 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction slurry
TEMPERATURE
Type
TEMPERATURE
Details
was heated to between 75 and 80° C.
DISTILLATION
Type
DISTILLATION
Details
Methanol and acetonitrile were distilled off and, as the reaction slurry
CONCENTRATION
Type
CONCENTRATION
Details
became highly concentrated
ADDITION
Type
ADDITION
Details
more acetonitrile was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
FILTRATION
Type
FILTRATION
Details
The solid salts were filtered off
WASH
Type
WASH
Details
the filter cake was washed with acetonitrile (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off at 40° C
ADDITION
Type
ADDITION
Details
To the remaining high-boiling liquid, heptane (1.5 L) and 5% (w/w) NaCl(aq.) (700 mL) were added
CUSTOM
Type
CUSTOM
Details
giving
ADDITION
Type
ADDITION
Details
a mixture of three phases
CUSTOM
Type
CUSTOM
Details
to give a pH of about 8
EXTRACTION
Type
EXTRACTION
Details
After two more extractions of the organic phase with 5% (w/w) NaCl (aq), and water at pH 8
DISSOLUTION
Type
DISSOLUTION
Details
almost all of the third phase (benzyl alcohol) was successfully dissolved
ADDITION
Type
ADDITION
Details
Water (550 mL) was added to the organic phase
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with two more portions of acidified water (150 mL H2O at pH 2.2, followed by 50 mL H2O at pH 2.6)
ADDITION
Type
ADDITION
Details
To the combined aqueous phases (pH 2.5), heptane (1.25 L) was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with 10% (w/w) NaCl (aq.) and water
CUSTOM
Type
CUSTOM
Details
The obtained organic phase was evaporated at 40° C.
CUSTOM
Type
CUSTOM
Details
A second crop of product was isolated as above
EXTRACTION
Type
EXTRACTION
Details
by extracting the remaining water phase (pH 4.5) with three more portions of heptane (0.25/0.1/0.1 L heptane at pH 5.8/5.2/4.9)
CUSTOM
Type
CUSTOM
Details
Yield 7.8 g of a slightly more coloured product (assay 90% (w/w) according to titr., purity(GC) 97.9 area %), resulting in a total yield of 87% (68.2 g, 0.242 mol)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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